molecular formula C13H12N2O B1634892 4-(4-Methylphenylazo)phenol CAS No. 2497-33-8

4-(4-Methylphenylazo)phenol

Cat. No.: B1634892
CAS No.: 2497-33-8
M. Wt: 212.25 g/mol
InChI Key: PLPWYNVDCPPLMM-UHFFFAOYSA-N
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Description

4-Hydroxy-4’-methylazobenzene is an organic compound belonging to the azobenzene family, characterized by the presence of a hydroxyl group and a methyl group on the benzene rings. Azobenzenes are well-known for their photoresponsive properties, which make them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-4’-methylazobenzene are the nitro and azo groups present in the molecule . These groups play a crucial role in the hydrogenation process of the compound .

Mode of Action

4-Hydroxy-4’-methylazobenzene interacts with its targets through a process known as hydrogenation . This process involves the addition of hydrogen (H2) to the nitro and azo groups in the molecule . The rate of transformations of intermediate products is largely determined by the activation of these groups and the completeness of their reduction under hydrogenation conditions .

Biochemical Pathways

The hydrogenation of 4-Hydroxy-4’-methylazobenzene proceeds via two parallel pathways at both low and high initial concentrations . The rate of azo group transformation in 4-Hydroxy-4’-methylazobenzene increases with the initial concentration of the hydrogenated compound .

Pharmacokinetics

The rate of transformations of intermediate products during hydrogenation is a key factor influencing its bioavailability .

Result of Action

The hydrogenation of 4-Hydroxy-4’-methylazobenzene results in the transformation of the nitro and azo groups in the molecule . This transformation can lead to the formation of new compounds with different properties .

Action Environment

The action of 4-Hydroxy-4’-methylazobenzene is influenced by environmental factors such as the composition of the aqueous solution in which it is present . For instance, the rates of reduction of nitro and azo groups vary for supported palladium catalysts in aqueous solutions of 2-propanol of various compositions .

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation and serious eye damage . They may also have specific target organ toxicity .

Future Directions

Future research on 4-Hydroxy-4’-methylazobenzene and similar compounds could focus on their potential applications in biochemistry and materials science . Their antimicrobial activity, particularly against S. aureus and C. albicans, is also of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4’-methylazobenzene typically involves the azo coupling reaction. This process includes the diazotization of an aromatic amine followed by coupling with an activated aromatic compound. For instance, the reaction between 4-hydroxyaniline and 4-methylphenol in the presence of sodium nitrite and hydrochloric acid can yield 4-Hydroxy-4’-methylazobenzene .

Industrial Production Methods: Industrial production of 4-Hydroxy-4’-methylazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4’-methylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,4’-Dimethylazobenzene
  • 4-Hydroxyazobenzene
  • 4-Nitro-4’-hydroxyazobenzene

Comparison: 4-Hydroxy-4’-methylazobenzene is unique due to the presence of both hydroxyl and methyl groups, which enhance its photoresponsive properties and stability compared to other azobenzene derivatives. The combination of these functional groups allows for more versatile applications in various fields .

Properties

IUPAC Name

4-[(4-methylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(16)9-7-12/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPWYNVDCPPLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-33-8
Record name 4-(4-Methylphenylazo)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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